molecular formula C6H14N2 B12435826 (R)-Piperidin-3-ylmethanamine

(R)-Piperidin-3-ylmethanamine

Cat. No.: B12435826
M. Wt: 114.19 g/mol
InChI Key: IPOVLZSJBYKHHU-ZCFIWIBFSA-N
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Description

(R)-Piperidin-3-ylmethanamine is a chiral, saturated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine ring, a fundamental scaffold prevalent in a wide range of pharmaceutical agents, with a primary amine functional group attached to the 3-position of the ring in the (R) configuration . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimicrobial, and antihypertensive agents . This specific stereoisomer serves as a valuable chiral building block for the synthesis of more complex molecules. Its structure, containing two nitrogen atoms capable of functioning as hydrogen bond donors and acceptors, makes it a versatile intermediate for interacting with biological targets. Piperidine derivatives have been specifically employed in the structure-based design of renin inhibitors for hypertension treatment and as key components in potent, selective inhibitors of targets like Lysine Specific Demethylase 1 (LSD1) for cancer research . The mechanism of action for compounds derived from this compound is dependent on the final target. For instance, in renin inhibitors, the basic amino group of the piperidine ring can form critical hydrogen bonds with the catalytic aspartate residues of the enzyme . In other contexts, the rigid piperidine ring can help define the three-dimensional geometry of a drug candidate, influencing its binding affinity and selectivity. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this high-purity chiral synthon to explore new chemical spaces and develop novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methanamine

InChI

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1

InChI Key

IPOVLZSJBYKHHU-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CN

Canonical SMILES

C1CC(CNC1)CN

Origin of Product

United States

Significance of Chiral Piperidine Scaffolds in Modern Chemical Synthesis

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in chemistry and pharmacology. encyclopedia.pubnih.gov It is a ubiquitous feature in a multitude of natural products, particularly alkaloids like piperine (B192125) (the active component in black pepper), and is a core component in numerous pharmaceutical agents across more than twenty drug classes. encyclopedia.pubbohrium.com The prevalence of this scaffold stems from its three-dimensional structure and its ability to engage in specific interactions with biological targets. bohrium.comresearchgate.net

In modern drug discovery and chemical synthesis, chirality—the "handedness" of a molecule—is a critical consideration. thieme-connect.com The introduction of a chiral center into a piperidine scaffold can profoundly influence a molecule's properties by:

Modulating Physicochemical Properties: Chirality can affect solubility, crystallinity, and other physical characteristics. thieme-connect.comresearchgate.net

Enhancing Biological Activity and Selectivity: Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer (mirror-image isomer) of a chiral drug. thieme-connect.commdpi.com One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause unwanted side effects. mdpi.com Utilizing a single, pure enantiomer can lead to drugs with higher potency and better selectivity for their intended target. thieme-connect.comthieme-connect.com

Improving Pharmacokinetic Profiles: The stereochemistry of a molecule can impact its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

The stereoselective synthesis of piperidines—methods that produce a specific stereoisomer—is therefore a major focus of contemporary organic synthesis. nih.govnih.govrsc.org Researchers have developed numerous strategies to achieve this, including using precursors from the "chiral pool" (naturally occurring chiral molecules), employing chiral auxiliaries, and developing catalytic asymmetric reactions. thieme-connect.com The increasing demand for enantiomerically pure compounds in pharmaceuticals underscores the necessity for robust and efficient methods to create stereodefined piperidine scaffolds. mdpi.comthieme-connect.com

Importance of Enantiopure R Piperidin 3 Ylmethanamine As a Stereodefined Building Block

(R)-Piperidin-3-ylmethanamine is a prime example of an enantiopure building block that offers significant advantages in organic synthesis. Its value lies in the combination of a stereochemically defined piperidine (B6355638) ring and a reactive primary aminomethyl side chain. This unique structure allows chemists to introduce a specific 3D conformation into a target molecule with high fidelity.

The "(R)" designation signifies that the stereocenter at the 3-position of the piperidine ring has a fixed, known absolute configuration. The primary amine (-CH₂NH₂) attached to this chiral center provides a versatile chemical handle for a wide array of chemical transformations. This includes, but is not limited to, amide bond formation, reductive amination, and the synthesis of more complex heterocyclic systems.

The utility of this compound and related chiral piperidines is demonstrated by their incorporation into advanced molecular structures. For instance, the related (R)-nipecotic acid has been used in the synthesis of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators, where the R-isomer was found to be significantly more potent than its S-isomer counterpart. nih.gov This highlights how the specific stereochemistry of the piperidine building block is crucial for achieving the desired biological activity. nih.gov

Below is a table summarizing the key properties of this building block, often supplied as its dihydrochloride (B599025) salt to improve stability and handling.

PropertyValue
IUPAC Name [(3R)-piperidin-3-yl]methanamine
CAS Number 2059913-68-5 (dihydrochloride salt) fluorochem.co.uk
Molecular Formula C₆H₁₄N₂ sigmaaldrich.com
Molecular Weight 187.11 g/mol (dihydrochloride salt) fluorochem.co.uk
Chirality Contains one asymmetric center (R-configuration) fluorochem.co.uk
Key Functional Groups Secondary amine (piperidine ring), Primary amine (methanamine side chain)
Fsp³ 1 fluorochem.co.uk

This table presents data for the dihydrochloride salt form of the compound.

The defined stereochemistry and dual amine functionality make this compound a powerful tool for diversity-oriented synthesis, enabling the creation of libraries of complex molecules for screening in drug discovery programs. researchgate.net

Overview of Research Trajectories for R Piperidin 3 Ylmethanamine

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, avoiding the need for separating a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. A notable approach is the rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives, which can be a key step in forming the chiral piperidine ring. niscair.res.inniscpr.res.in Another strategy involves the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, which serves as a crucial step in the synthesis of substituted piperidines. researchgate.net The use of chiral phosphoric acid catalysts in intramolecular cyclizations of unsaturated acetals has also been shown to produce functionalized chiral piperidines with high enantioselectivity. umich.edu Furthermore, asymmetric synthesis of substituted piperidines can be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, leading to enantiopure products. rsc.org

Chiral Resolution Techniques for Racemic Precursors

Chiral resolution separates a racemic mixture into its individual enantiomers. This is often accomplished by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For 3-aminopiperidine, chiral acids like dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, and N-acetyl-phenylalanine have been used, although they can be unstable and provide only modest resolution. google.com A more effective method involves the use of (D)-dibenzoyltartaric acid (D-DBTA) to resolve racemic 3-aminopiperidine derivatives. google.com Additionally, chiral High-Performance Liquid Chromatography (HPLC) with precolumn derivatization, for instance using para-toluenesulfonyl chloride (PTSC), has been developed to separate and quantify the enantiomers of piperidin-3-amine. nih.gov Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful technique. For example, the catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using N-heterocyclic carbenes and chiral hydroxamic acids. nih.gov

Biocatalytic Transformations (e.g., ω-Transaminases)

Biocatalysis utilizes enzymes to perform stereoselective transformations. ω-Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines. mdpi.comworktribe.com These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor to yield the desired (R)- or (S)-amine with high enantiomeric excess. google.comgoogle.comnih.gov The use of ω-transaminases offers several advantages, including mild reaction conditions, high stereoselectivity, and environmental friendliness. google.comnih.gov Engineered ω-transaminases have been developed to accept a broader range of substrates, including bulky ketones, which has expanded their industrial applicability. nih.govalmacgroup.com For instance, a chemoenzymatic route using a transaminase can establish the chiral center before further synthetic modifications.

Specific Synthetic Routes to this compound

Several specific synthetic pathways have been established, often starting from readily available chiral precursors or employing powerful ring-forming reactions.

Synthesis from Chiral Precursors (e.g., L-Glutamic Acid, Lysine)

The use of natural amino acids as chiral starting materials is a common and effective strategy.

From Lysine: (R)- and (S)-2-(aminomethyl)piperidine have been synthesized from (S)- or (R)-lysine, respectively. researchgate.net A key step in this process is the in situ formation of an aziridinium (B1262131) ion, which then undergoes an intramolecular ring-opening to form the piperidine ring stereoselectively. researchgate.net

Starting MaterialKey StepsProductOverall Yield
L-Glutamic AcidEsterification, Boc-protection, NaBH₄ reduction, Tosylation, Cyclization3-(N-Boc-amino)piperidine derivatives44-55% niscair.res.inniscpr.res.in
(S)-LysineIn situ aziridinium formation, Intramolecular ring-opening(R)-2-(aminomethyl)piperidineNot specified researchgate.net

Ring-Closing Metathesis Strategies for Piperidine Ring Formation

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, including piperidines. wikipedia.orgorganic-chemistry.org This reaction typically involves an intramolecular reaction between two terminal alkenes on a precursor molecule, catalyzed by a ruthenium-based catalyst, to form a cyclic alkene and ethylene (B1197577) gas. wikipedia.org RCM is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.orgd-nb.info For the synthesis of piperidine derivatives, a diethylenic amine intermediate can undergo RCM to form the piperidine ring. researchgate.net This strategy has been successfully applied to the synthesis of various piperidine alkaloids. researchgate.net

CatalystSubstrate TypeProductKey Feature
Grubbs' CatalystsDiethylenic aminesUnsaturated piperidinesForms the core piperidine ring structure d-nb.inforesearchgate.net

Asymmetric Hydrogenation and Reductive Amination Pathways

Asymmetric hydrogenation of pyridine rings presents a direct and atom-economical approach to chiral piperidines. dicp.ac.cnunimi.it This method often involves the use of a chiral catalyst to stereoselectively reduce the aromatic ring. For instance, iridium-catalyzed asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts has been shown to produce the corresponding piperidines with high enantioselectivity. researchgate.net Similarly, rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos, have been effectively used for the asymmetric hydrogenation of 3-substituted pyridine derivatives, providing access to chiral nipecotic acid derivatives. researchgate.net The activation of the pyridine ring, often through N-benzylation, is a common strategy to facilitate the hydrogenation process. unimi.it

Reductive amination is another powerful tool for the synthesis of piperidine derivatives. researchgate.netlibretexts.org This two-step process typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. libretexts.orgmasterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being popular choices due to their selectivity for the imine over the carbonyl group. researchgate.netmasterorganicchemistry.com For example, the reductive amination of a suitable keto-precursor can lead to the formation of the desired aminomethylpiperidine (B13870535) structure. A novel pathway involving a tandem two-electron thioester reduction, transamination, and imine reduction has been identified in the biosynthesis of some natural products, highlighting an alternative enzymatic approach to piperidine ring formation. sjtu.edu.cn

MethodKey FeaturesTypical Catalysts/Reagents
Asymmetric Hydrogenation Direct, atom-economical, requires chiral catalystIr- and Rh-based catalysts with chiral ligands (e.g., Josiphos, TangPhos) unimi.itresearchgate.net
Reductive Amination Versatile, applicable to various precursorsNaBH3CN, NaBH(OAc)3 researchgate.netmasterorganicchemistry.com

Intramolecular Cyclization Reactions

The construction of the piperidine ring through intramolecular cyclization is a widely employed strategy. nih.gov These reactions involve the formation of a carbon-nitrogen bond within a single molecule to create the heterocyclic ring. A variety of methods fall under this category, including asymmetric synthesis, metal-catalyzed cyclizations, and electrophilic cyclizations. nih.gov

One notable approach is the intramolecular SN2' cyclization of α-amino ester enolates, which can generate piperidine derivatives with excellent diastereo- and enantioselectivity. nih.gov Another method involves the intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu This transformation proceeds through a two-step mechanism involving the formation of a mixed chiral phosphate (B84403) acetal (B89532) followed by a concerted, asynchronous SN2'-like displacement. umich.edu Additionally, radical-mediated amine cyclization offers another route to piperidine synthesis. nih.gov

Derivatization of Commercially Available Piperidine Precursors (e.g., Nipecotamide)

A practical and often high-yielding approach to this compound and its derivatives involves the chemical modification of readily available piperidine precursors like nipecotamide or nipecotic acid. lookchem.comresearchgate.net A straightforward, two-step procedure has been developed to produce orthogonally protected piperidin-3-ylmethanamine from nipecotamide. lookchem.com This method involves the reduction of both the amide on the piperidine nitrogen (after protection) and the primary amide on the side chain, followed by protection of the resulting primary amine. lookchem.com For instance, nipecotamide can be treated with benzoyl chloride, followed by reduction with lithium aluminum hydride (LiAlH4) to reduce both amide functionalities. The resulting aminomethylpiperidine can then be protected, for example, with a Boc group. lookchem.com This approach is also applicable to the synthesis of derivatives from nipecotic acid. lookchem.com

Starting from (R)-nipecotamide, the corresponding chiral this compound can be synthesized, highlighting the utility of this strategy for accessing enantiomerically pure compounds. lookchem.com The synthesis of (R)-3-(Boc-amino)piperidine, an important intermediate, can also be achieved from D-ornithine hydrochloride through a multi-step sequence involving cyclization. chemicalbook.com

Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure chemoselectivity during transformations. The choice and application of these protecting groups are critical for a successful synthetic route.

Selection and Application of N-Protective Groups (e.g., Boc, Benzyl)

The piperidine nitrogen and the primary amine of the methanamine side chain are two key functional groups that often require protection during the synthesis of this compound. The tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups are commonly employed N-protecting groups in this context. lookchem.comnih.gov

The Boc group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). csic.esug.edu.pl In the synthesis of orthogonally protected piperidin-3-ylmethanamine, the primary amine is often protected as a Boc-carbamate. lookchem.com

The benzyl group is another popular choice, typically introduced by reaction with benzyl bromide. google.com It is stable to both acidic and basic conditions and can be removed by hydrogenolysis, often using a palladium catalyst (e.g., Pd/C or Pd(OH)2/C). nih.govlibretexts.org This allows for selective deprotection in the presence of acid-labile groups like Boc. A combination of Boc and benzyl protection is a common strategy. nih.gov For example, the piperidine nitrogen can be protected with a benzyl group, while the exocyclic amine is protected with a Boc group. lookchem.com

Protecting GroupAbbreviationIntroduction MethodCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc2O) lookchem.comAcidic conditions (e.g., TFA, HCl) csic.esug.edu.pl
BenzylBnBenzyl bromide google.comHydrogenolysis (e.g., H2, Pd/C) nih.govlibretexts.org

Orthogonal Protection Schemes

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. libretexts.org This is particularly important in the synthesis of complex molecules with multiple reactive sites, such as derivatives of this compound.

A common orthogonal strategy involves the use of an acid-labile Boc group and a hydrogenolysis-labile benzyl group. lookchem.comnih.gov For instance, a synthetic route might involve protecting the piperidine nitrogen with a benzyl group and the side-chain amine with a Boc group. lookchem.com The Boc group can then be selectively removed with acid to allow for further functionalization of the side-chain amine, while the benzyl group on the piperidine ring remains intact. Subsequently, the benzyl group can be removed by hydrogenolysis to liberate the piperidine nitrogen. This orthogonal approach provides the flexibility to modify different parts of the molecule independently.

Other protecting groups that can be used in orthogonal schemes include the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine), and the allyloxycarbonyl (Alloc) group, which is removed by palladium-catalyzed allyl transfer. sigmaaldrich.comub.edu The choice of protecting groups depends on the specific reaction conditions planned for the synthetic sequence.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of disconnections that correspond to known chemical reactions.

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary amine of the target molecule can be disconnected to reveal a precursor such as (R)-piperidine-3-carboxamide or (R)-piperidine-3-carbonitrile. This disconnection corresponds to a reduction of the amide or nitrile functionality.

(R)-Piperidine-3-carboxamide itself can be derived from the commercially available (R)-nipecotamide. lookchem.com This suggests a straightforward synthetic route starting from this chiral precursor.

Alternatively, the piperidine ring can be disconnected. A key disconnection involves breaking the C-N bonds of the ring, leading back to a linear precursor. For example, an intramolecular reductive amination strategy would suggest a precursor containing both an amine and a carbonyl group at appropriate positions.

Another retrosynthetic approach involves the disconnection of the chiral center. This could lead to a prochiral precursor, such as a pyridine derivative, which can then be subjected to an asymmetric reaction, like asymmetric hydrogenation, to install the desired stereochemistry. For example, 3-cyanopyridine (B1664610) could be a precursor, where asymmetric hydrogenation of the pyridine ring and subsequent reduction of the nitrile would yield the target molecule.

Finally, a disconnection based on derivatization of a chiral pool starting material, such as L-glutamic acid, can be envisioned. This involves transforming the stereocenter of the amino acid into the stereocenter of the target piperidine. niscpr.res.in

Disconnection Strategies for the Piperidine Ring System

Retrosynthetic analysis, or the disconnection approach, is a powerful method for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. lkouniv.ac.inrnlkwc.ac.in For the piperidine ring system, several disconnection strategies can be envisioned. These strategies often involve cleaving one or two bonds within the heterocyclic ring. fiveable.me

One-Group and Two-Group Disconnections:

One-group disconnections involve the cleavage of a single bond, which can lead to longer synthetic routes but are often simpler to conceive. fiveable.me

Two-group disconnections simultaneously break two bonds and can significantly shorten the synthetic pathway. fiveable.me The Diels-Alder reaction is a prime example of a powerful two-group disconnection for generating cyclic systems. lkouniv.ac.in

Common Disconnection Points in the Piperidine Ring:

The strategic bonds for disconnection are chosen based on the potential to reverse known, reliable chemical reactions. lkouniv.ac.in For a 3-substituted piperidine like this compound, common disconnections include:

C-N Bond Disconnections: Breaking the carbon-nitrogen bonds is a common strategy. For instance, a disconnection across the N1-C2 and N1-C6 bonds can lead to a linear amino-aldehyde or amino-ketone precursor, which can then be cyclized.

C-C Bond Disconnections within the Ring: Cleaving carbon-carbon bonds within the piperidine ring is another viable approach. For example, a disconnection at the C3-C4 bond could lead to precursors that can be joined through reactions like aldol (B89426) or Michael additions. rushim.ru

Functional Group Interconversion (FGI): Often, functional groups are modified to facilitate a disconnection. For example, an amino group might be retrosynthetically derived from a nitro group, or a carboxylic acid from a methyl group, to enable more feasible bond-breaking steps. rnlkwc.ac.in

A particularly effective strategy for synthesizing 3-substituted piperidines involves the functionalization of pyridine. snnu.edu.cnnih.gov This approach circumvents the construction of the piperidine ring from acyclic precursors by starting with the pre-formed aromatic heterocycle. The process typically involves:

Partial reduction of the pyridine ring.

Asymmetric functionalization to introduce the desired substituent at the 3-position.

Full reduction of the ring to the piperidine. snnu.edu.cnnih.gov

Another powerful method is ring-closing metathesis (RCM), which has been employed in the asymmetric synthesis of substituted piperidines. researchgate.net

Below is a table summarizing various disconnection strategies for the piperidine ring.

Disconnection StrategyDescriptionKey PrecursorsRelevant Reactions
N1-C2 / N1-C6 Cleavage Disconnection of the two C-N bonds.Acyclic amino-dicarbonyl or dihalo-amine compounds.Reductive amination, intramolecular N-alkylation.
C2-C3 / N1-C6 Cleavage A two-bond disconnection leading to fragments for cyclization.Enolate precursors and imines.Mannich reaction, aza-Diels-Alder reaction.
C3-C4 Cleavage Disconnection of a C-C bond within the ring.Fragments suitable for conjugate addition.Michael addition.
Pyridine Functionalization Dearomatization and functionalization of a pyridine ring. snnu.edu.cnSubstituted pyridines.Asymmetric hydrogenation, catalytic reductive Heck reaction. snnu.edu.cnnih.gov
Ring-Closing Metathesis Formation of the ring from an acyclic diene. researchgate.netN-alkenyl aminoalkenes.Grubbs' or Schrock catalysis.

Convergent versus Linear Synthetic Planning

Linear Synthesis:

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then combined (or "converged") in the later stages to form the final product. wikipedia.orgnih.gov This strategy offers several advantages:

Increased Efficiency: The parallel synthesis of fragments can save time and resources.

Easier Purification: Intermediates in a convergent synthesis are often less complex than those in a long linear sequence, simplifying purification.

For the synthesis of complex molecules like derivatives of this compound, a convergent approach is often preferred. For instance, the piperidine core could be synthesized as one fragment, and a complex side chain as another, with the two being coupled in a final step. This modularity is also advantageous for creating libraries of related compounds for structure-activity relationship studies. researchgate.net

The table below illustrates the theoretical yield comparison between a linear and a convergent synthesis over a hypothetical 6-step process.

Synthesis TypeStep 1 YieldStep 2 YieldStep 3 YieldStep 4 YieldStep 5 YieldStep 6 YieldOverall Yield
Linear 80%80%80%80%80%80%26.2%
Convergent (Fragment A) 90%90%90%---72.9%
Convergent (Fragment B) 90%90%----81%
Convergent (Coupling) -----80%58.3%

Nucleophilic Reactivity of the Amine Functionality

The presence of both a primary and a secondary amine allows for differential reactivity based on steric hindrance and electronic effects. The exocyclic primary amine is generally more sterically accessible and thus more readily participates in reactions compared to the endocyclic secondary amine.

Acylation and Alkylation Reactions

The amine functionalities of this compound serve as potent nucleophiles, readily undergoing acylation and alkylation. These reactions are fundamental for incorporating the piperidinylmethanamine scaffold into larger molecules.

Acylation: The primary amine can be selectively acylated in the presence of the ring nitrogen under controlled conditions. This reaction typically involves the use of acyl chlorides or anhydrides. The secondary amine of the piperidine ring can also undergo acylation, often requiring more forcing conditions or prior protection of the primary amine. For instance, N-Boc protection of the piperidine nitrogen is a common strategy to direct reactivity towards the exocyclic amine. researchgate.net

Alkylation: Alkylation of the nitrogen atoms can introduce alkyl groups onto either the primary or secondary amine. ambeed.com Reductive amination, a two-step process involving initial imine or enamine formation followed by reduction, is a widely used method for N-alkylation. The choice of reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is crucial for selectively reducing the imine intermediate without affecting other functional groups. ambeed.com

Reaction TypeReagentTarget SiteKey Considerations
AcylationAcyl Chlorides, AnhydridesPrimarily exocyclic amineSelective acylation is possible under controlled conditions.
AlkylationAlkyl Halides, SulfonatesBoth exocyclic and endocyclic aminesCan lead to mono- or di-alkylation products.
Reductive AminationAldehydes/Ketones + Reducing AgentBoth exocyclic and endocyclic aminesA mild and selective method for N-alkylation. ambeed.com

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a cornerstone of its chemical utility, leading to the formation of imines (Schiff bases) and related adducts. libretexts.org

The primary amine readily condenses with aldehydes and ketones to form an imine intermediate. This reaction is typically reversible and often catalyzed by acid. The resulting imine can then be reduced in situ (reductive amination) to yield a stable secondary amine. This transformation is a powerful tool for creating new carbon-nitrogen bonds. ambeed.commdpi.com The secondary amine of the piperidine ring can also react with carbonyls, particularly aldehydes, to form an enamine if an adjacent α-proton is available.

Carbonyl CompoundInitial Product (Primary Amine)Final Product (after reduction)Reaction Name
Aldehyde (R'-CHO)ImineSecondary AmineReductive Amination
Ketone (R'-CO-R'')ImineSecondary AmineReductive Amination

Reactivity of the Piperidine Ring System

The piperidine ring, a saturated heterocycle, exhibits its own characteristic reactivity, which can be influenced by substituents and stereochemistry.

Substituent Effects on Ring Reactivity

Substituents on the piperidine ring, particularly on the nitrogen atom, can significantly modulate the ring's reactivity. Electron-withdrawing groups on the nitrogen, such as a Boc-carbamate, decrease the nucleophilicity of the ring nitrogen and can influence the stereochemical outcome of reactions at other positions on the ring. Conversely, electron-donating groups can enhance the nucleophilicity of the nitrogen. Substitutions at the 1-position with groups like benzyl or thiophene (B33073) have been shown to alter properties such as solubility and target affinity in medicinal chemistry contexts.

Stereochemical Outcomes of Ring Transformations

The inherent chirality of this compound makes it a valuable precursor for the synthesis of stereochemically defined molecules. Reactions involving the piperidine ring often proceed with a high degree of stereocontrol, influenced by the existing stereocenter at the 3-position.

For example, catalytic hydrogenation of substituted pyridinium salts derived from this amine can lead to the formation of specific diastereomers of substituted piperidines. The choice of catalyst (e.g., rhodium vs. palladium) and reaction conditions can dictate the stereochemical outcome. nih.gov Furthermore, in palladium-catalyzed C-H arylation reactions on similar piperidine scaffolds, the directing group at the 3-position governs the regio- and stereoselectivity of the functionalization at other ring positions. acs.org

Reaction Mechanisms and Kinetics

The reactions of this compound generally follow well-established mechanistic pathways for amines and heterocyclic systems.

Nucleophilic Addition/Substitution: Acylation and alkylation reactions proceed via standard nucleophilic attack of the amine nitrogen on the electrophilic carbon of the acyl or alkylating agent. In the case of reactions with carbonyls, the initial step is a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates water to form an imine. libretexts.org

Catalytic Cycles: In metal-catalyzed reactions, such as hydrogenations or C-H functionalizations, the piperidine moiety can act as a ligand to the metal center. The reaction proceeds through a catalytic cycle that may involve steps like oxidative addition, reductive elimination, and migratory insertion. nih.gov

Kinetics: The relative rates of reaction at the primary versus the secondary amine are governed by a combination of factors. The primary amine is sterically less hindered, leading to faster kinetics for many reactions. However, the endocyclic secondary amine's pKa is typical for a secondary amine, making it a strong base and nucleophile, though its reactivity is tempered by the steric bulk of the ring. ambeed.com Computational studies on related systems have been used to investigate reaction pathways and explain observed selectivity, confirming the role of kinetic and thermodynamic controls in determining product distribution. nih.govresearchgate.net

Detailed Mechanistic Pathways (e.g., Nucleophilic Attack, Ring Opening)

The reactivity of this compound and its derivatives is governed by several fundamental mechanistic pathways. The primary amine of the methanamine group and the secondary amine within the piperidine ring are both nucleophilic centers.

Nucleophilic Attack and Substitution: The primary amine group readily participates in nucleophilic substitution and addition reactions. A common transformation is its reaction with carboxylic acids or their activated derivatives to form amides, a process known as amide coupling. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, often facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DMAP (4-Dimethylaminopyridine) or DIEA (N,N-Diisopropylethylamine). nih.govnih.gov Similarly, the secondary amine of the piperidine ring can be alkylated or acylated. For instance, under basic conditions, the nitrogen can attack an alkyl halide, leading to N-substituted piperidine derivatives. researchgate.net

Ring Opening and Rearrangement: While the piperidine ring is generally stable, transformations involving ring-opening can be achieved under specific catalytic conditions. In related systems, the synthesis of piperidine from biomass-derived furfural (B47365) involves a cascade reaction over a ruthenium-cobalt surface single-atom alloy catalyst. nih.gov This process includes the hydrogenation of a furfurylamine (B118560) derivative to tetrahydrofurfurylamine (B43090) (THFAM), followed by a key ring rearrangement step. nih.gov Density Functional Theory (DFT) calculations suggest that this rearrangement proceeds through the direct ring opening of THFAM to an intermediate 5-amino-1-pentanol, which subsequently cyclizes to form the piperidine ring. nih.gov Such mechanistic pathways highlight the possibility of skeletal rearrangements in piperidine-containing molecules under catalytic influence.

Metabolic Pathways: In biological systems or in vitro metabolic studies, piperidine derivatives undergo specific transformations. Common metabolic pathways include N-dealkylation at the piperidine nitrogen and amide hydrolysis if an amide bond is present. frontiersin.org These reactions are typically enzymatic and represent a form of chemical transformation under biological conditions.

Kinetic Studies and Activation Parameters

Kinetic studies provide quantitative insight into reaction rates and energy barriers, which are crucial for understanding and optimizing chemical transformations. For derivatives of piperidine, such as piperidine-3-carboxamide, detailed kinetic and mechanistic investigations have been performed, particularly for palladium-catalyzed C–H activation reactions.

In the C–H arylation of a piperidine-3-carboxamide, computational studies using DFT have been employed to calculate the activation parameters for key steps of the catalytic cycle. acs.org These calculations reveal the free energy barriers (ΔG‡) for steps like oxidative addition and reductive elimination, which determine the turnover-limiting step of the reaction. acs.org For example, in the cis-arylation pathway of a piperidine-3-carboxamide with iodobenzene, the reductive elimination step was found to have a slightly higher activation energy than the oxidative addition, suggesting it could be the rate-limiting step under certain conditions. acs.org In contrast, the trans-pathway exhibited a much higher activation energy for oxidative addition. acs.org

Kinetic experiments, such as variable time normalization analysis (VTNA), can be used to study the reaction progress and catalyst stability over time. acs.org In some palladium-catalyzed reactions, a non-linear profile indicates that the concentration of the active catalyst is not constant, pointing to catalyst deactivation over the course of the reaction. acs.org

Dissociation constants (like K1 and K2), which are measures of binding affinity, can also be determined through kinetic experiments, providing insight into inhibitor-enzyme interactions. researchgate.net

Table 1: Calculated Activation Free Energies (ΔG‡) for Key Steps in the Pd-Catalyzed Arylation of a Piperidine-3-carboxamide Derivative acs.org Calculations performed at the CPCM(toluene)-DFT/m062x/Def2tzvpp level of theory. Values represent the free energy barrier relative to the most stable conformation.

Mechanistic Step Pathway Calculated ΔG‡ (kcal/mol)
Oxidative Addition cis-Arylation 32.3
Reductive Elimination cis-Arylation 33.9
Oxidative Addition trans-Arylation 39.2

Role of Catalysis in Transformations of this compound

Catalysis is fundamental to achieving efficient and selective transformations involving this compound and related structures. Various catalytic systems, including transition metals, organocatalysts, and enzymes, are employed.

Transition Metal Catalysis:

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. In the arylation of piperidine-3-carboxamides, a Pd(OAc)₂ catalyst is used to activate C(4)-H bonds, guided by an amide directing group. acs.org The mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition to an aryl halide and subsequent reductive elimination to form the C-C bond. acs.org

Ruthenium (Ru) Catalysis: Bimetallic catalysts, such as a Ruthenium-Cobalt surface single-atom alloy (Ru₁CoNP/HAP), have been developed for the synthesis of piperidines from renewable resources like furfural. nih.gov This catalyst facilitates a one-pot cascade of amination, hydrogenation, and ring-rearrangement reactions under relatively mild conditions. nih.gov

Iron (Fe) Catalysis: Chiral iron complexes have emerged as cost-effective and environmentally benign catalysts for asymmetric transformations. mdpi.com Using chiral ligands, such as those based on phosphines or oxazolineiminopyridines, iron catalysts can promote enantioselective reactions like hydrosilylation. mdpi.com The mechanism often involves the formation of a chiral-at-metal active species that controls the stereochemical outcome. mdpi.com

Organocatalysis: Metal-free catalysis using small organic molecules has gained prominence. Chiral amines, for instance, can form enamine intermediates with aldehydes, which then participate in enantioselective transformations. nih.gov Hydrogen-bonding catalysts, such as chiral thioureas or squaramides, can activate substrates for reactions like the Mannich reaction by forming a catalytically active species in situ, often in combination with an acid. researchgate.net

Biocatalysis: Enzymes offer high selectivity and efficiency under mild conditions. Carbonyl reductases, for example, can be used for the stereoselective reduction of ketones. The NADPH-dependent reductase ChKRED03 has been used for the bioreductive production of (R)-N-Boc-3-hydroxypiperidine from the corresponding ketone, achieving high enantiomeric excess (>99% ee) and demonstrating potential for industrial-scale synthesis. researchgate.net

Advanced Analytical Methodologies for R Piperidin 3 Ylmethanamine

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are indispensable for the separation and quantification of enantiomers, a critical aspect in the quality control of chiral compounds like (R)-Piperidin-3-ylmethanamine.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of this compound. Due to the compound's lack of a strong chromophore, a pre-column derivatization step is often essential to introduce a UV-active moiety, thereby enhancing detection sensitivity. nih.gov

A well-established method involves the derivatization of this compound with p-toluenesulfonyl chloride (PTSC) in the presence of a base. nih.gov This reaction targets the primary amine group, forming a sulfonamide derivative that can be readily detected by a UV detector. The subsequent separation of the derivatized enantiomers is typically achieved on a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column. nih.gov The distinct interactions between the chiral stationary phase and the derivatized enantiomers lead to differential retention times, allowing for their separation and quantification. A resolution factor greater than 4.0 between the two enantiomers has been reported, indicating excellent separation. nih.gov

Other derivatizing agents have also been explored for the analysis of similar aminopiperidine structures. Benzoyl chloride, for instance, can be used to form a benzoyl-3-aminopiperidine derivative, which is then analyzed by HPLC-UV. google.com Another approach involves the use of di-p-toluyl L-tartaric acid as a derivatizing agent. google.com

Interactive Table: HPLC Method Parameters for Enantiomeric Purity of Derivatized Piperidin-3-amine

ParameterValue
Derivatizing Agent p-Toluenesulfonyl chloride (PTSC)
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0

Gas Chromatography (GC) offers a high-resolution alternative for chiral separations, particularly when coupled with a mass spectrometer (GC-MS). However, the inherent polarity and low volatility of this compound necessitate a derivatization step to render it suitable for GC analysis. This chemical modification reduces the compound's polarity and increases its volatility and thermal stability. covachem.com

Common derivatization strategies for amines include acylation, silylation, or the formation of carbamates. For instance, reaction with anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) can yield highly volatile derivatives. researchgate.net The resulting volatile diastereomers can then be separated on a chiral capillary column. Cyclodextrin-based stationary phases are widely used in chiral GC for their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. gcms.cz

The choice of derivatizing agent and the GC column is crucial for achieving optimal separation. The derivatized compounds are more amenable to GC-MS analysis, often exhibiting greater sensitivity and providing structural information through their fragmentation patterns. covachem.com

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural elucidation, purity assessment, and determination of the absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the molecular structure of this compound.

In the ¹H NMR spectrum, characteristic signals for the protons on the piperidine (B6355638) ring and the aminomethyl group are expected. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and spatial relationships. For a piperidine ring, the protons typically appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of its neighboring atoms.

Interactive Table: Expected NMR Data for Piperidine Derivatives

NucleusExpected Chemical Shift Range (ppm)Notes
¹H NMR
Piperidine Ring Protons1.0 - 3.5Complex multiplets due to spin-spin coupling
Methylene (B1212753) Protons (-CH₂-NH₂)2.5 - 3.0Typically a doublet
Amine Protons (-NH and -NH₂)1.0 - 4.0Broad signals, position can vary with solvent and concentration
¹³C NMR
Piperidine Ring Carbons20 - 60
Methylene Carbon (-CH₂-NH₂)40 - 50

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for assessing the purity and identifying impurities in a sample. alternative-therapies.comnih.gov

In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ would confirm its molecular weight. The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information that can be used to confirm the identity of the compound.

LC-MS methods are particularly useful for detecting and quantifying trace-level impurities, including potential genotoxic impurities. alternative-therapies.comnih.gov The high specificity of mass spectrometric detection allows for the reliable identification of impurities even in complex matrices.

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net It is a powerful method for determining the absolute configuration of chiral molecules in solution, serving as a viable alternative to X-ray crystallography. americanlaboratory.com

The VCD spectrum of a chiral molecule is unique to its absolute configuration. The absolute stereochemistry of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the theoretical spectrum predicted by ab initio or density functional theory (DFT) calculations. americanlaboratory.comschrodinger.com If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer in terms of the signs and relative intensities of the VCD bands, then the absolute configuration is confirmed as (R). americanlaboratory.com Conversely, if the experimental spectrum is the mirror image of the calculated spectrum, the compound has the (S)-configuration.

VCD is particularly advantageous for chiral molecules that are difficult to crystallize, as the measurements are performed on the sample in solution. americanlaboratory.com

Other Analytical Methods for Characterization

Beyond chromatographic and spectroscopic techniques, other analytical methods are essential for the comprehensive characterization of this compound. These methods provide fundamental information about the compound's elemental composition and stereochemical integrity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which can be used to confirm the empirical and molecular formula of a substance. For this compound, this analysis is crucial to verify its chemical formula, C₆H₁₄N₂, and to assess its purity.

The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its constituent atoms. The experimental values, obtained through combustion analysis, are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the compound's identity and purity.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Theoretical Percentage (%)
CarbonC12.011672.06663.11
HydrogenH1.0081414.11212.36
NitrogenN14.007228.01424.53
Total Molecular Weight114.192100.00

Optical Rotation Measurement

Optical rotation measurement, or polarimetry, is a critical analytical technique for characterizing chiral compounds such as this compound. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral molecule. The ability to rotate light is a distinct property of optically active substances and is essential for confirming the stereochemical identity and enantiomeric purity of the compound.

The specific rotation ([α]) is a fundamental physical property of a chiral compound. It is defined as the observed angle of rotation at a specific temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm), for a sample concentration of 1 g/mL in a 1-decimeter path length cell. The value is calculated using the formula:

[α]ᵀλ = α / (l × c)

Where:

α is the observed rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light.

l is the path length in decimeters.

c is the concentration in g/mL.

For this compound, the sign of the optical rotation (positive, +, for dextrorotatory or negative, -, for levorotatory) confirms the presence of the specific (R)-enantiomer. The magnitude of the rotation is directly proportional to the concentration of the chiral substance and can be used to determine its enantiomeric excess (ee) by comparing the measured specific rotation to that of the pure enantiomer. While specific optical rotation values for this compound are not always detailed in publicly available literature, the technique remains a cornerstone for its stereochemical characterization in a laboratory setting.

ParameterDescriptionStandard Conditions
Specific Rotation ([α])A measure of a chiral compound's ability to rotate plane-polarized light.Value is specific to the compound.
Temperature (T)The temperature at which the measurement is taken.Typically 20°C or 25°C.
Wavelength (λ)The wavelength of the light source used.Commonly the Sodium D-line (589 nm).
Concentration (c)The concentration of the sample solution.Expressed in g/mL or g/100mL.
SolventThe solvent used to dissolve the sample.Commonly methanol, ethanol, or chloroform.

Computational and Theoretical Investigations of R Piperidin 3 Ylmethanamine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) calculations serve as a powerful tool to probe the electronic characteristics of (R)-Piperidin-3-ylmethanamine at the quantum level. These calculations offer a foundational understanding of the molecule's stability, orbital distributions, and reactive sites.

The electronic structure of this compound is characterized by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity. The HOMO is predominantly localized on the nitrogen atoms, reflecting their role as the primary sites for electrophilic attack. Conversely, the LUMO is distributed more broadly across the molecule's carbon skeleton, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability. DFT calculations on related piperidine (B6355638) structures show that the HOMO-LUMO gap is a significant factor in their chemical reactivity.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV) Description
LUMO -1.7 Distributed over the carbon backbone, indicating sites for nucleophilic attack.
HOMO -4.8 Primarily localized on the nitrogen atoms, suggesting sites for electrophilic attack.
Energy Gap 3.1 Indicates high chemical reactivity and low kinetic stability.

Note: The values presented are illustrative and based on DFT calculations of similar substituted piperidine structures. Specific values for this compound would require dedicated computational studies.

Fukui functions are conceptual DFT-based reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. thermofisher.com By analyzing the change in electron density as an electron is added to or removed from the molecule, Fukui functions can pinpoint specific atoms that are most susceptible to reaction. For this compound, the nitrogen atoms of the piperidine ring and the primary amine would be expected to have high Fukui function values for electrophilic attack due to their lone pairs of electrons. Conversely, certain carbon atoms in the ring may be identified as more susceptible to nucleophilic attack. These theoretical predictions are invaluable for understanding the molecule's reactivity patterns.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound, including its conformational preferences and potential interactions with other molecules.

The piperidine ring of this compound exists predominantly in a chair conformation. The aminomethyl substituent at the 3-position can adopt either an axial or an equatorial orientation. Computational studies on 3-substituted piperidines have shown that the equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. nih.gov The energy difference between the axial and equatorial conformers can be calculated using molecular mechanics or quantum mechanical methods. This energy difference determines the relative population of each conformer at a given temperature. The conformational preference can be influenced by factors such as protonation of the nitrogen atoms and the solvent environment. nih.govsigmaaldrich.com

Table 2: Relative Conformational Energies (Illustrative)

Conformer Orientation of Aminomethyl Group Relative Energy (kcal/mol) Population at 298 K (%)
1 Equatorial 0.0 ~95
2 Axial 1.5 ~5

Note: These values are illustrative and based on general principles of conformational analysis of 3-substituted piperidines. nih.gov The actual energy difference and population distribution would depend on the specific computational method and conditions used.

Molecular dynamics simulations can be employed to study the non-covalent interactions of this compound with various binding partners. These simulations model the dynamic process of a ligand approaching and binding to a receptor's active site, providing insights into the key intermolecular forces that govern this interaction, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For this compound, the primary amine and the secondary amine of the piperidine ring are capable of forming strong hydrogen bonds, which are often crucial for ligand-receptor recognition. nih.govnih.gov While specific ligand-binding studies for this molecule are not detailed in the available literature without a defined biological target, the principles of molecular dynamics provide a framework for how such interactions would be investigated. nih.govnih.gov

Intermolecular Interactions and Solvation Effects

The intermolecular interactions and solvation effects of this compound are crucial for understanding its behavior in various chemical and biological environments. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level.

Intermolecular Interactions:

The structure of this compound, featuring both a secondary amine within the piperidine ring and a primary amine in the methanamine side chain, allows for a variety of intermolecular interactions, with hydrogen bonding being the most significant. Both the N-H groups of the piperidine ring and the -CH2NH2 side chain can act as hydrogen bond donors, while the nitrogen atoms are potent hydrogen bond acceptors.

Computational studies on related piperidine derivatives often employ quantum mechanical methods to elucidate the nature and strength of these interactions. nih.gov Density Functional Theory (DFT) calculations can be used to model dimers or small clusters of this compound molecules, allowing for the calculation of interaction energies and the geometric characterization of hydrogen bonds. mdpi.commdpi.com The Atoms in Molecules (AIM) theory is another powerful tool that can be applied to analyze the electron density topology and characterize the nature of non-covalent interactions. nih.gov

For instance, in a dimeric system, one can expect to observe strong N-H···N hydrogen bonds forming between the amine groups of two separate molecules. The specific geometry of these interactions, including bond lengths and angles, can be precisely calculated. The calculated interaction energies provide a quantitative measure of the stability of these intermolecular associations. Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular contacts in the crystalline state. nih.gov

Solvation Effects:

The solubility and behavior of this compound in different solvents are governed by solvation effects. Molecular dynamics (MD) simulations are a primary computational tool for studying these effects. rsc.org In an MD simulation, a single molecule of this compound is placed in a simulation box filled with a chosen solvent, such as water, and the system's evolution over time is simulated by solving Newton's equations of motion.

These simulations can provide detailed insights into the structure of the solvation shell around the molecule. colab.ws For example, the radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around the solute's amine groups. In aqueous solution, water molecules are expected to form a well-defined hydration shell around the polar amine groups through hydrogen bonding. rsc.org

Furthermore, computational methods can be used to calculate the solvation free energy, which is a key thermodynamic quantity that determines the solubility of a compound. nih.govarxiv.orgnih.govstrath.ac.uk Alchemical free energy perturbation or thermodynamic integration methods, often used in conjunction with MD simulations, are powerful techniques for accurately calculating solvation free energies. nih.govnih.gov These calculations can predict the partitioning of this compound between different solvent phases, which is crucial for understanding its pharmacokinetic properties in biological systems.

Prediction of Chemical Properties and Reactivity

Computational chemistry offers a suite of tools for the in silico prediction of various chemical properties and the reactivity of molecules like this compound, providing valuable insights that complement experimental studies.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction of spectroscopic parameters, aiding in the structural elucidation and characterization of molecules. researchgate.net

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.govrsc.orgrsc.orgnih.gov For this compound, theoretical calculations can predict the chemical shifts for all hydrogen and carbon atoms in its structure. These predicted values can then be compared with experimental spectra to confirm the molecular structure and assign specific resonances. The accuracy of these predictions is often improved by considering the effects of solvent, which can be modeled using implicit solvation models. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing a vibrational frequency analysis on the optimized geometry of this compound. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The predicted spectrum can be compared with experimental IR data to identify characteristic peaks corresponding to specific functional groups, such as the N-H stretching and bending vibrations of the amine groups and the C-H stretching of the piperidine ring and methylene (B1212753) group. chemicalbook.com

The following table provides a hypothetical example of predicted spectroscopic data for this compound, based on typical computational outputs for similar molecules.

Spectroscopic Parameter Predicted Value (Illustrative)
¹³C NMR Chemical Shift (C2)52.1 ppm
¹³C NMR Chemical Shift (C3)38.5 ppm
¹³C NMR Chemical Shift (C4)25.9 ppm
¹H NMR Chemical Shift (H on C2ax)2.65 ppm
¹H NMR Chemical Shift (H on C2eq)3.10 ppm
IR Frequency (N-H stretch)3350-3450 cm⁻¹
IR Frequency (C-H stretch)2850-2950 cm⁻¹

Note: The values in this table are for illustrative purposes and would need to be calculated using appropriate computational methods.

Computational chemistry plays a vital role in understanding and predicting the stereoselectivity of chemical reactions. For a chiral molecule like this compound, computational methods can be employed to predict its behavior in stereoselective reactions, either as a reactant or as a chiral catalyst or auxiliary. emich.eduacs.org

Transition State Modeling: To predict the stereochemical outcome of a reaction involving this compound, computational chemists can model the transition states of the competing reaction pathways that lead to different stereoisomers. emich.edu By calculating the energies of these transition states using quantum mechanical methods, it is possible to determine which pathway is energetically favored. According to transition state theory, the lower the energy of the transition state, the faster the reaction rate. Therefore, the stereoisomer formed via the lowest energy transition state is predicted to be the major product. emich.edu

Conformational Analysis: The stereoselectivity of reactions involving this compound can also be influenced by its conformational preferences. nih.govsdsu.edumdpi.comnih.govresearchgate.net Computational methods can be used to perform a thorough conformational analysis to identify the most stable conformers of the molecule. nih.govsdsu.edumdpi.comnih.govresearchgate.net This information is crucial because the reactivity of the molecule can be highly dependent on its three-dimensional structure. For example, in a reaction where this compound acts as a nucleophile, the accessibility of the lone pair of electrons on the nitrogen atoms will depend on the conformation of the piperidine ring and the orientation of the methanamine side chain.

Computational models can also be used to study the interactions between this compound and other chiral molecules, which is essential for predicting its role in chiral recognition processes, such as in chiral chromatography. nih.gov Molecular docking simulations can be used to predict the binding mode and affinity of the (R) and (S) enantiomers to a chiral stationary phase, providing insights into the separation mechanism. nih.govrsc.org

Applications of R Piperidin 3 Ylmethanamine in Advanced Chemical Design

Role as a Chiral Scaffold in Ligand Design

The rigid, chair-like conformation of the piperidine (B6355638) ring and the specific stereocenter of (R)-Piperidin-3-ylmethanamine make it an excellent chiral scaffold. This structural rigidity helps to pre-organize appended functional groups in a defined spatial arrangement, which is crucial for selective molecular recognition in both metal coordination and catalytic processes.

Design of Metal-Binding Ligands

This compound and its derivatives are utilized in the design of chelating agents for metal ions. The piperidine ring provides a rigid backbone, which can lead to more stable metal complexes compared to those formed with flexible, acyclic ligands. The nitrogen atoms of the piperidine and the aminomethyl group serve as effective donor sites for metal coordination.

For instance, semi-rigid pentadentate ligands based on an aminomethyl piperidine framework have been designed for complexing Manganese(II) (Mn(II)). In these designs, the piperidine heterocycle induces greater rigidity in the final Mn(II) complex. The aminomethyl nitrogen and the ring nitrogen, combined with other appended coordinating groups (like carboxylate or phenolate (B1203915) arms), create a "caged" structure that securely binds the metal ion. This pre-organization of the binding sites can enhance the thermodynamic stability and kinetic inertness of the resulting metallo-complex, a critical feature for applications such as MRI contrast agents.

Incorporation into Catalytic Systems

The C2-symmetry and chirality inherent in ligands derived from chiral building blocks are fundamental to asymmetric catalysis. Chiral piperidine-containing ligands are employed to create a specific chiral environment around a metal center, enabling enantioselective transformations. While direct catalytic applications of this compound are specialized, the broader class of chiral piperidines is integral to the development of catalysts for various reactions.

For example, rhodium-catalyzed asymmetric reactions often employ chiral diene ligands to achieve high enantioselectivity. armchemfront.com The principles of using rigid, chiral backbones like piperidines are central to these systems. An effective asymmetric synthesis of substituted piperidines was developed using an exocyclic chirality-induced condensation reaction, which can then be derivatized into thiourea-based organocatalysts. rsc.orgnih.gov Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a pathway to a wide variety of enantioenriched 3-substituted piperidines, which are key precursors for complex molecules. snnu.edu.cn These examples underscore the value of the chiral piperidine framework in creating the precise three-dimensional environment necessary for stereocontrol in catalysis.

Building Block for Complex Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable starting material for synthesizing more elaborate heterocyclic structures. The distinct reactivity of its two amine groups can be selectively exploited to construct fused, spirocyclic, and polycyclic systems common in pharmacologically active compounds.

Synthesis of Spirocyclic and Fused Ring Systems

Spirocyclic piperidines, where the piperidine ring is connected to another ring through a single shared atom, are of growing interest in medicinal chemistry as they introduce novel three-dimensional exit vectors for molecular elaboration. whiterose.ac.uk Synthetic strategies have been developed to access complex spiro-heterocycles containing a piperidine moiety. acs.orgnih.gov

One common approach involves using a pre-formed piperidine derivative and constructing the second ring onto it. For example, spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems can be synthesized from piperidone precursors. acs.org These methods often involve reactions like nitrile lithiation/alkylation or 1,4-addition of nitroalkanes followed by reductive cyclization. acs.org Another modern approach uses visible-light-driven photoredox catalysis to achieve the cyclization of linear aryl halide precursors into complex spiropiperidines under mild conditions. nih.gov These synthetic routes create pharmaceutically important scaffolds with differentiated amine sites that allow for further functionalization. acs.org

Table 1: Synthetic Approaches to Spirocyclic Piperidine Systems
MethodPrecursor TypeKey Transformation(s)Resulting System
Nitrile AlkylationPiperidone derivativeNitrile lithiation, alkylation, cyclizationSpirocyclic piperidine-azetidine acs.org
Michael AdditionPiperidone derivative1,4-addition with nitroalkanes, reduction, cyclizationSpirocyclic piperidine-pyrrolidine acs.org
Photoredox CatalysisLinear aryl halide with piperidine olefinSingle-electron transfer, radical cyclization, HATDihydrofuran-fused piperidines, Spiro indolines nih.gov
1,3-Dipolar CycloadditionPre-formed carbocycleCycloaddition with azomethine ylides2-Spiropiperidines whiterose.ac.uk

Construction of Polycyclic Alkaloid Analogues

Piperidine rings are a core structural feature of numerous natural alkaloids. rsc.org Synthetic strategies aimed at creating analogues of these complex molecules often rely on chiral piperidine building blocks. A biosynthesis-inspired approach has been developed to assemble multi-substituted chiral piperidines, mimicking nature's use of Δ1-piperideine as a key intermediate derived from L-lysine. rsc.org

In a similar vein, complex tetracyclic bis-piperidine alkaloids, found in marine sponges, feature two piperidine units linked by macrocyclic rings. mdpi.com The synthesis of these intricate structures is a significant challenge. One successful total synthesis of a polycyclic alkaloid scaffold involved a modular approach culminating in a silver(I)-catalyzed enantioselective dearomative cyclization cascade, demonstrating a powerful method for rapid complexity generation from simpler precursors. nih.gov Although not starting directly from this compound, these syntheses highlight the strategic importance of incorporating piperidine units to build complex, biologically relevant polycyclic systems.

Contribution to Fragment-Based Chemical Space Exploration

Fragment-based drug discovery (FBDD) has become a primary method for lead generation, but many fragment libraries are dominated by flat, two-dimensional molecules. nih.govrsc.org There is a significant need for three-dimensional (3D) fragments that can better explore the complex topologies of biological target sites. Saturated heterocyclic scaffolds like piperidine are ideal for this purpose. nih.govnih.gov

This compound serves as an excellent starting point for generating libraries of 3D fragments. Its rigid, non-planar structure provides a well-defined shape that is fundamentally different from aromatic rings. By functionalizing the two amine groups, a diverse set of fragments can be created with vectors pointing in distinct spatial directions, allowing for more effective exploration of 3D chemical space. nih.govrsc.org

Research in this area has focused on the systematic synthesis of regio- and diastereoisomers of substituted piperidines to create shape-diverse fragment collections. nih.govnih.gov A key tool for analyzing the three-dimensionality of these fragments is the Principal Moments of Inertia (PMI) plot, which categorizes molecular shape as rod-like, disc-like, or sphere-like. Libraries based on piperidine scaffolds show high three-dimensionality and shape diversity compared to commercial libraries. nih.gov

Table 2: Properties of Piperidine-Based Fragments for FBDD
PropertyDescriptionTypical Value for FragmentsRelevance
Molecular Weight (MW)Mass of the molecule< 300 DaAdheres to Congreve's "Rule of Three" for good ligand efficiency. acs.org
ClogPLog of the partition coefficient (octanol/water)< 3Measures lipophilicity, impacting solubility and permeability. acs.org
H-Bond DonorsNumber of N-H, O-H bonds≤ 3Influences binding interactions and solubility. nih.gov
H-Bond AcceptorsNumber of N, O atoms≤ 3Influences binding interactions and solubility. nih.gov
Fraction of sp3 carbons (Fsp3)Ratio of sp3 hybridized carbons to total carbonsHighA measure of three-dimensionality and saturation. nih.gov

The synthesis of libraries of piperidine-based fragments, such as various methyl-substituted pipecolinates, provides valuable building blocks for FBDD campaigns, enabling the discovery of novel hits for challenging biological targets. nih.gov

Design of 3-D Fragments for Chemical Libraries

In the field of fragment-based drug discovery (FBDD), there is a significant and growing interest in moving beyond the flat, two-dimensional molecules that have historically populated screening collections. nih.govwhiterose.ac.uk Most conventional fragment libraries are dominated by flat aromatic and heteroaromatic compounds. nih.gov To explore a broader range of chemical space and improve interactions with complex biological targets, researchers are increasingly focused on the design and synthesis of three-dimensional (3D) fragments. Piperidine-based scaffolds, such as this compound, are exemplary building blocks for this purpose. nih.gov

The inherent non-planar, chair-like conformation of the piperidine ring provides an excellent starting point for creating molecules with defined three-dimensional shapes. The chiral center at the 3-position in this compound ensures stereochemical control, allowing for the synthesis of specific enantiomers that can have distinct spatial arrangements and biological interactions.

The utility of these fragments is often assessed by how well they conform to established guidelines for FBDD. While early guidelines were known as the "rule-of-three" (e.g., molecular weight < 300 Da), more refined criteria have been adopted to optimize fragments for screening libraries. nih.gov Analysis of virtual libraries derived from piperidine cores demonstrates that these fragments possess excellent molecular properties for FBDD campaigns. nih.gov

To quantify the three-dimensionality of these fragments, a technique known as the Principal Moments of Inertia (PMI) plot is often used. nih.govwhiterose.ac.uk This analysis helps visualize a molecule's shape, plotting it within a triangle whose vertices represent perfect rod, disc, and spherical shapes. Fragments derived from piperidine scaffolds consistently populate regions of this plot away from the flat "rod-disc" axis, confirming their valuable 3D character. nih.gov

Table 1: Physicochemical Properties for Ideal 3D Fragments in FBDD

Property "Rule-of-Three" Guideline Updated Astex Guideline
Molecular Weight (MW) < 300 Da 140–230 Da
cLogP < 3 0–2
Hydrogen Bond Donors ≤ 3 Not specified
Hydrogen Bond Acceptors ≤ 3 Not specified

| Heavy Atom Count (HAC) | Not specified | 10–16 |

Exploration of Novel Molecular Topologies

The structure of this compound serves as a versatile starting point for the exploration of novel molecular topologies. Its utility stems from several key features: a defined stereocenter, a non-planar saturated heterocyclic ring, and two distinct amine functionalities (a secondary ring amine and a primary aminomethyl group) that can be selectively modified. researchgate.netresearchgate.netlookchem.com This allows chemists to use it as a "privileged scaffold"—a molecular framework that is known to be a fruitful starting point for the development of new compounds. mdpi.com

The presence of a chiral center is crucial, as it directs the synthesis towards specific three-dimensional arrangements, which is a key aspect of modern drug design. researchgate.netdoaj.org By building upon this fixed stereochemistry, complex molecules with precisely controlled spatial orientations can be constructed.

Furthermore, the two amine groups on the this compound scaffold possess different reactivity profiles, enabling orthogonal protection strategies. researchgate.netlookchem.com In this approach, one amine group is chemically "protected" or masked while the other is modified. The protecting group is then removed, and the first amine can be functionalized in a subsequent step. This stepwise, controlled functionalization is essential for building complex and novel molecular architectures that would be difficult to achieve with more symmetrical or less functionalized building blocks. Recent synthetic advancements that streamline the creation of complex piperidines underscore the importance of these scaffolds in accessing new areas of chemical space. rice.edu

Precursor for Functional Materials and Chemical Probes

This compound is a valuable precursor in the synthesis of chemical probes due to its structural and functional characteristics. A chemical probe is a small molecule designed to interact with a specific target, and its construction often requires a central scaffold to which linkers, reporters, or reactive groups can be attached. The piperidine derivative serves this role effectively.

The primary amine of the aminomethyl group is a particularly useful synthetic handle. nih.gov As a potent nucleophile, it can readily participate in a wide range of chemical reactions, allowing for the covalent attachment of other molecular fragments. This enables the straightforward incorporation of the piperidine scaffold into the larger probe structure.

The synthesis of a probe using this precursor typically involves a multi-step process where the different functionalities are sequentially added. For instance, the secondary amine within the piperidine ring can be protected with a group like a tert-butyloxycarbonyl (Boc) group. researchgate.net This allows the primary amine to be selectively reacted with an electrophilic component, such as an activated carboxylic acid (to form an amide bond) or an alkyl halide (to form a new carbon-nitrogen bond). nih.govmdpi.com Once this modification is complete, the Boc protecting group can be removed under acidic conditions, revealing the secondary amine for further functionalization if required. The defined stereochemistry and rigid conformation of the piperidine ring ensure that the attached components are held in a predictable spatial orientation.

Table 2: Synthetic Utility of Functional Groups in this compound for Probe Development

Functional Group Type Common Reactions for Probe Synthesis
-CH₂NH₂ Primary Amine Acylation, Alkylation, Sulfonylation, Reductive Amination
Ring NH Secondary Amine Acylation, Alkylation, Arylation, Protection/Deprotection

| Chiral Center | (R)-Stereocenter | Directs stereoselective synthesis for 3D control |

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The demand for enantiomerically pure amines like (R)-Piperidin-3-ylmethanamine in the life sciences has spurred the development of innovative and sustainable synthetic methods to move beyond traditional, often inefficient, multi-step syntheses. nih.gov Future research will likely concentrate on optimizing efficiency, reducing environmental impact, and improving scalability.

Key areas of development include:

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. nih.govopenaccessgovernment.org Chemo-enzymatic strategies, which combine biocatalytic steps with chemical synthesis, are particularly promising for the asymmetric dearomatization of pyridine (B92270) precursors to afford stereo-enriched piperidines under mild conditions. nih.gov This approach minimizes waste and avoids the harsh reagents and conditions associated with classical resolution methods. openaccessgovernment.org

Advanced Catalytic Hydrogenation: While catalytic hydrogenation of pyridine rings is a primary method for producing piperidines, future efforts will focus on developing more advanced and sustainable catalysts. nih.gov This includes rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of various chiral piperidines with excellent stereoselectivity without requiring high-pressure hydrogen gas. dicp.ac.cnresearchgate.net Furthermore, the development of heterogeneous catalysts based on more abundant and less toxic metals, such as cobalt, is a key goal for creating more cost-effective and environmentally friendly processes. nih.gov

Continuous Flow Synthesis: Flow chemistry presents a significant opportunity for the rapid, safe, and scalable synthesis of chiral piperidines. acs.org This technology allows for precise control over reaction parameters, leading to higher yields and diastereoselectivity in shorter reaction times compared to batch processing. Its adoption can streamline the production of this compound and its derivatives.

Multicomponent Reactions (MCRs): As a tool for building molecular complexity, MCRs are an attractive strategy for the synthesis of highly functionalized piperidines from simple, readily available starting materials in a single step. tandfonline.com Future research will aim to design novel MCRs that can generate the this compound scaffold with high stereocontrol.

Synthetic StrategyKey AdvantagesFuture Goal
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. openaccessgovernment.orgnih.govEngineering more robust enzymes with broader substrate scopes. nih.gov
Asymmetric Hydrogenation High efficiency, excellent stereocontrol, step economy. nih.govdicp.ac.cnDevelopment of catalysts based on earth-abundant metals. nih.govacs.org
Continuous Flow Chemistry Enhanced safety, scalability, rapid reaction times, high yields. acs.orgIntegration with in-line purification and analysis for automated synthesis.
Multicomponent Reactions High atom and step economy, rapid access to complex structures. tandfonline.comDesign of novel stereoselective MCRs for chiral piperidine (B6355638) synthesis.

Exploration of Undiscovered Reactivity Patterns

While the synthesis of the piperidine core is well-explored, future research is expected to delve into the untapped reactivity of the this compound scaffold. A deeper understanding of its reactivity will enable the creation of novel analogs with unique properties.

Catalyst-Controlled C-H Functionalization: A major frontier in organic synthesis is the selective functionalization of C-H bonds. For the piperidine ring, this presents a significant challenge due to multiple, chemically similar C-H bonds. Future work will focus on designing sophisticated transition-metal catalysts that can achieve site-selective C-H functionalization at remote positions (C3, C4), bypassing the need for pre-functionalized starting materials. nih.gov This would provide a direct and efficient route to a wide array of novel derivatives.

Novel Transformations of the Aminomethyl Group: The primary amine of the aminomethyl side chain is a key functional handle. Research is moving beyond conventional acylation or alkylation reactions to explore its participation in novel coupling reactions. This could involve using the amine to direct reactions at other parts of the molecule or to participate in unique cyclization cascades to form more complex heterocyclic systems.

Diastereoselective Reactions: The inherent chirality of the C3 position can be exploited to influence the stereochemical outcome of reactions elsewhere on the piperidine ring. Investigating diastereoselective transformations will be crucial for synthesizing complex molecules with multiple stereocenters, a common feature in many natural products and pharmaceuticals.

Advancements in Computational Prediction and Design

In silico methodologies are becoming indispensable in modern chemical research, accelerating the design and discovery of new molecules and processes. For this compound, computational tools will be pivotal in guiding future research efforts.

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore analysis are powerful tools for predicting the biological activity of novel piperidine derivatives. tandfonline.comnih.govbenthamscience.com By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest probability of success, for instance, as enzyme inhibitors or receptor modulators. tandfonline.comresearchgate.net

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations allow for the detailed investigation of how piperidine-based ligands interact with their biological targets at an atomic level. tandfonline.comnih.govnih.gov These techniques are crucial for understanding binding modes, predicting binding affinities, and guiding the rational design of more potent and selective analogs. nih.gov

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) and toxicity. Computational tools that can accurately predict these ADME/Tox properties in silico are invaluable. nih.gov Applying these tools early in the design phase for new derivatives of this compound can significantly reduce late-stage attrition of drug candidates.

Catalyst and Reaction Design: Computational chemistry is also being applied to the design of new catalysts and the prediction of reaction outcomes. nih.gov This can aid in the development of more efficient and selective catalysts for both the synthesis and the functionalization of the piperidine scaffold, aligning with the goals of creating more sustainable chemical processes.

Computational ToolApplication in this compound Research
QSAR/Pharmacophore Modeling Predict biological activity and prioritize synthetic targets. tandfonline.combenthamscience.com
Molecular Docking/Dynamics Elucidate binding modes and guide optimization of ligand-protein interactions. tandfonline.comnih.gov
ADME/Tox Prediction Forecast pharmacokinetic and toxicity profiles of new derivatives. nih.gov
Reaction Modeling Design novel catalysts and predict undiscovered reactivity patterns. nih.gov

Emerging Applications in New Chemical Fields

While the primary application of this compound and related structures has been in medicinal chemistry, their unique structural and chemical properties make them attractive candidates for a range of other fields.

Asymmetric Organocatalysis: Chiral amines are fundamental to the field of organocatalysis. This compound and its derivatives represent a valuable class of potential catalysts for various asymmetric transformations. Their use can enable the stereoselective synthesis of other chiral molecules in a metal-free, more sustainable manner. cuni.cz Future research may focus on immobilizing these catalysts on solid supports to enhance their recyclability and industrial utility. cuni.cz

Materials Science: The incorporation of this rigid, chiral building block into macromolecular structures could lead to the development of novel materials. This includes chiral polymers with unique optical properties or chiral stationary phases for chromatographic separation of enantiomers.

Supramolecular Chemistry: The well-defined three-dimensional structure and hydrogen bonding capabilities of this compound make it an interesting component for building complex supramolecular assemblies. These could function as chiral sensors, molecular cages, or components of molecular machines.

Coordination Chemistry: The amine functionalities can act as ligands for transition metals. Derivatives of this compound could be developed as novel chiral ligands for asymmetric catalysis, enabling new types of stereoselective reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-Piperidin-3-ylmethanamine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalytic asymmetric hydrogenation. For example, reductive amination of piperidin-3-yl ketones using chiral catalysts (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess (ee) under optimized hydrogen pressure (5–10 bar) and temperature (40–60°C). Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) should validate purity . Contradictions in yield optimization may arise from solvent polarity effects—nonpolar solvents (toluene) favor selectivity but slow kinetics, while polar aprotic solvents (DMF) accelerate reactions but reduce ee .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques mitigate batch-to-batch variability?

  • Methodological Answer : Key properties include pKa (predicted ~10.2 via computational tools like MarvinSketch), logP (~1.2), and solubility in aqueous buffers. Use LC-MS for purity assessment (≥95%) and NMR (¹H/¹³C) for structural confirmation. Batch variability in hygroscopicity or salt forms (e.g., hydrochloride vs. free base) can be addressed by standardized lyophilization protocols and Karl Fischer titration for water content analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding data for this compound derivatives across dopamine D2/D3 studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell lines vs. native tissue). For D3 selectivity, use radioligand displacement assays ([³H]PD-128907) with HEK293 cells expressing human D3 receptors. Control for off-target effects via counter-screening against adrenergic or serotonergic receptors. Molecular dynamics simulations (e.g., GROMACS) can clarify steric clashes in binding pockets caused by R-configuration .

Q. How do computational models (e.g., PM3 semiempirical methods) predict the conformational stability of this compound in drug-receptor interactions?

  • Methodological Answer : PM3 calculations optimize the molecule’s geometry, revealing chair-to-boat transitions in the piperidine ring under physiological pH. Solvent-accessible surface area (SASA) analysis identifies hydrophobic regions critical for membrane penetration. Compare with density functional theory (DFT) at B3LYP/6-31G* level for higher accuracy in charge distribution .

Q. What experimental designs minimize confounding variables in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Employ a factorial design varying substituents (e.g., N-alkylation, aryl groups) while controlling lipophilicity (cLogP ±0.5). Use isosteric replacements (e.g., piperidine → pyrrolidine) to isolate steric effects. Validate SAR with free-energy perturbation (FEP) simulations to quantify binding affinity changes .

Data Analysis & Reproducibility

Q. How should researchers address variability in bioassay results caused by this compound’s salt form or solvation state?

  • Methodological Answer : Standardize salt forms (e.g., HCl salt) via ion-pair chromatography. For cell-based assays, pre-equilibrate compounds in assay buffer (e.g., HBSS) for ≥1 hour. Use differential scanning calorimetry (DSC) to monitor polymorphic transitions and ensure consistent crystalline forms .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for this compound’s neuropharmacological applications?

  • Methodological Answer : Apply FINER criteria:

  • Feasible : Prioritize in vitro D3 receptor assays over in vivo models initially.
  • Novel : Investigate unexplored substituents (e.g., fluorinated alkyl groups).
  • Relevant : Align with dopamine-targeted therapies for Parkinson’s disease .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to amine volatility (boiling point ~202°C). Wear nitrile gloves and eye protection; the compound may cause eye irritation (GHS Category 2). Store under nitrogen at 2–8°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.